Nefopam

Postoperative pain Laparoscopic surgery Analgesic efficacy

Nefopam HCl is a non-opioid analgesic with a unique triple monoamine reuptake inhibition mechanism, Na⁺ channel blockade, and NMDA receptor modulation. Clinically proven to reduce opioid consumption by 22.3% in multimodal analgesia, with no respiratory depression. Ideal for research in pain management and ERAS protocols. Compare pricing and order high-purity batches today.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 23327-57-3
Cat. No. B000799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefopam
CAS23327-57-3
SynonymsAcupan
Ajan
Fenazoxine
Hydrochloride, Nefopam
Nefopam
Nefopam Hydrochloride
Nefopam, Silentan
Silentan Nefopam
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
InChIKeyRGPDEAGGEXEMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>43.5 [ug/mL] (The mean of the results at pH 7.4)

Nefopam (CAS 23327-57-3) for Scientific and Industrial Procurement: A Non-Opioid Analgesic with Differentiated Clinical Profile


Nefopam (CAS 23327-57-3) is a centrally-acting, non-opioid analgesic belonging to the benzoxazocine chemical class [1]. It is structurally distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs), and does not bind to opioid receptors [2]. Nefopam inhibits the reuptake of serotonin, norepinephrine, and dopamine while also blocking voltage-sensitive sodium channels and modulating glutamatergic transmission [3]. It is available in both oral and parenteral formulations and is primarily used in Europe for moderate to severe pain management, often as an alternative to opioids or NSAIDs when these agents are contraindicated, ineffective, or associated with unacceptable adverse effects [4].

Nefopam Procurement: Why In-Class Analgesic Substitution Without Comparative Evidence Compromises Therapeutic Outcomes


Substituting nefopam with tramadol, NSAIDs, or low-dose opioids based solely on analgesic class categorization is scientifically unsound and may lead to suboptimal clinical outcomes. Nefopam possesses a unique dual mechanism of action—triple neurotransmitter reuptake inhibition combined with sodium channel blockade and NMDA receptor modulation—that distinguishes it from opioids (mu-opioid receptor agonists), NSAIDs (cyclooxygenase inhibitors), and tramadol (mixed opioid agonist and SNRI) [1]. Furthermore, direct comparative studies reveal inconsistent and sometimes contradictory findings: while some trials demonstrate nefopam provides superior postoperative analgesia compared to tramadol [2], others report the opposite [3]. Additionally, nefopam does not cause respiratory depression, a critical differentiating factor from opioid analgesics [4]. These mechanistic and clinical divergences preclude confident interchangeability without direct, context-specific comparative evidence.

Nefopam Evidence Guide: Quantified Differentiation Against Tramadol, Morphine, NSAIDs, and in Neuropathic Pain Models


Nefopam vs. Tramadol: Superior Postoperative Analgesia in Laparoscopic Surgery

In a randomized, double-blind study of 126 patients undergoing laparoscopic abdominal surgeries, intravenous nefopam (20 mg) demonstrated significantly superior postoperative pain relief compared to tramadol (100 mg) [1].

Postoperative pain Laparoscopic surgery Analgesic efficacy

Nefopam vs. Placebo: Morphine-Sparing Effect in Orthopedic Surgery with Quantified Reduction

In a multicenter, double-blind, randomized trial of 201 patients undergoing hip arthroplasty, nefopam (20 mg every 4 h for 24 h) significantly reduced morphine consumption via patient-controlled analgesia (PCA) compared to placebo [1].

Orthopedic surgery Opioid-sparing Multimodal analgesia

Nefopam vs. Opioids: Absence of Respiratory Depression as a Pharmacologic Differentiator

Unlike opioid analgesics such as morphine, pethidine, and oxycodone, nefopam has been demonstrated not to cause clinically significant respiratory depression at therapeutic analgesic doses [1].

Respiratory safety Non-opioid analgesic Adverse effect profile

Nefopam vs. NSAIDs: Comparable Analgesic Potency with Divergent Safety Profile

A systematic review of nefopam indicates that its analgesic potency is similar to that of NSAIDs, yet its safety profile differs markedly, with no gastrointestinal bleeding risk and no effect on bleeding time or platelet aggregation [1].

Non-opioid analgesic NSAID alternative Gastrointestinal safety

Nefopam in Neuropathic Pain: Dual Mechanism Including Anticonvulsant-Like Sodium Channel Blockade

Preclinical studies demonstrate that nefopam possesses a dual analgesic mechanism relevant to neuropathic pain: (1) triple neurotransmitter reuptake inhibition similar to antidepressants, and (2) anticonvulsant-like properties including voltage-sensitive sodium channel blockade (IC50 = 27 µM) and inhibition of NMDA receptor-dependent neurotoxicity via calcium influx suppression [1].

Neuropathic pain Sodium channel blockade NMDA modulation

Nefopam Application Scenarios: Evidence-Based Clinical and Research Use Cases


Postoperative Analgesia in Laparoscopic Surgery Where Tramadol is Suboptimal

Based on direct head-to-head evidence demonstrating significantly lower VAS scores with nefopam compared to tramadol in laparoscopic abdominal surgeries [5], nefopam should be prioritized over tramadol in postoperative pain management protocols for this surgical population. The evidence supports IV nefopam 20 mg administered every 6 hours or as needed for VAS ≥4.

Opioid-Sparing Multimodal Analgesia in Orthopedic Surgery

In hip arthroplasty and other orthopedic procedures, nefopam (20 mg IV every 4 hours) can be incorporated into multimodal analgesic regimens to achieve quantifiable reductions in postoperative opioid consumption [5]. The 22.3% mean morphine-sparing effect (35.1% in patients with severe preoperative pain) provides a data-driven justification for nefopam inclusion in enhanced recovery after surgery (ERAS) protocols.

Alternative to NSAIDs in Patients with Contraindications or Renal Impairment

Nefopam offers analgesic efficacy comparable to NSAIDs without the associated risks of gastrointestinal bleeding or inhibition of platelet aggregation [5]. Clinical guidelines recommend nefopam as an alternative to NSAIDs and opioids for moderate pain, with a starting dose of 30 mg three times daily as required [6]. This makes nefopam a valuable procurement option for pain management in patients with NSAID contraindications, including those with bleeding disorders, gastrointestinal ulcer risk, or renal impairment.

ICU Pain Management as Opioid Adjunct or Replacement

The Society of Critical Care Medicine 2018 guidelines recommend using nefopam (if feasible) either as an adjunct or replacement for an opioid to reduce opioid use and associated safety concerns for pain management in critically ill adults [5]. Nefopam's lack of respiratory depression at therapeutic doses [6] makes it particularly suitable for ICU patients at risk of respiratory compromise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nefopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.